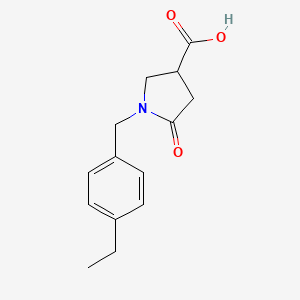

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEUWWPOJSSBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388003 | |

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824981-40-0 | |

| Record name | 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Core Formation

The key intermediate, 5-oxopyrrolidine-3-carboxylic acid, can be synthesized by reacting an aromatic amine or substituted aniline derivative with itaconic acid under reflux in aqueous or alcoholic media. For example, the reaction of 2-aminophenol with itaconic acid forms a pyrrolidine carboxylic acid core, which can be further functionalized.

The cyclization involves nucleophilic attack of the amino group on the unsaturated carboxylic acid to form the pyrrolidine ring with a keto group at the 5-position.

N-Substitution with 4-Ethylbenzyl Group

The introduction of the 4-ethylbenzyl substituent at the nitrogen atom of the pyrrolidine ring is achieved by alkylation reactions. This can be performed by reacting the pyrrolidine carboxylic acid intermediate with 4-ethylbenzyl halides (e.g., bromide or chloride) under basic conditions to promote nucleophilic substitution.

Alternatively, reductive amination can be used, where the pyrrolidine nitrogen reacts with 4-ethylbenzaldehyde in the presence of a reducing agent to form the N-substituted product.

Esterification and Hydrazinolysis (Optional Steps)

Esterification of the carboxylic acid group with methanol in the presence of sulfuric acid as a catalyst yields the corresponding methyl ester, which can serve as an intermediate for further modifications.

Hydrazinolysis of the ester intermediate with hydrazine hydrate produces hydrazide derivatives, which are useful for subsequent condensation reactions to form hydrazones or related compounds.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization to form core | Aromatic amine + itaconic acid, reflux in water | Typically 6-24 hours, aqueous or alcoholic medium |

| N-alkylation | 4-Ethylbenzyl halide, base (e.g., K2CO3), solvent | Room temperature to reflux, inert atmosphere preferred |

| Esterification | Methanol, sulfuric acid catalyst | Reflux, 2-4 hours |

| Hydrazinolysis | Hydrazine monohydrate, reflux in isopropanol | 2-6 hours, yields hydrazide intermediates |

Research Findings and Yields

In related syntheses of 5-oxopyrrolidine-3-carboxylic acid derivatives, yields of the core acid formation range from 70% to 90% depending on reaction times and purity of starting materials.

Esterification and hydrazinolysis steps typically proceed with high yields (80-95%), facilitating further derivatization.

N-substitution reactions with benzyl halides or aldehydes generally give moderate to high yields (60-85%) depending on reaction conditions and purification methods.

Analytical Characterization

The synthesized compounds are characterized by spectral methods such as ^1H NMR and ^13C NMR, which confirm the presence of characteristic signals for the pyrrolidine ring, aromatic substituents, and functional groups.

For example, ^1H NMR spectra show singlets corresponding to the NH proton (around 10-12 ppm) and aromatic protons in the 7-8 ppm range. Methyl and methylene protons of the ethylbenzyl group appear as characteristic multiplets or triplets.

Mass spectrometry and elemental analysis further confirm molecular weight and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield Range (%) |

|---|---|---|---|---|

| 1 | Cyclization | Aromatic amine + itaconic acid, reflux | 5-oxopyrrolidine-3-carboxylic acid core | 70-90 |

| 2 | N-Alkylation | 4-Ethylbenzyl halide, base, solvent | This compound | 60-85 |

| 3 | Esterification | Methanol, sulfuric acid catalyst, reflux | Methyl ester intermediate | 80-95 |

| 4 | Hydrazinolysis | Hydrazine monohydrate, reflux in isopropanol | Hydrazide derivative | 80-95 |

Analyse Des Réactions Chimiques

Esterification of the Carboxylic Acid Group

The carboxylic acid group in the target compound undergoes esterification under acidic conditions. For example:

-

Reaction with Methanol : In the presence of H₂SO₄, the acid forms methyl esters. This is analogous to the synthesis of methyl esters from similar pyrrolidine-3-carboxylic acids .

Example Reaction:

Key Data:

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl ester | 68–85% |

Formation of Hydrazide Derivatives

The carboxylic acid or its ester can react with hydrazine hydrate to form hydrazides, which serve as precursors for heterocyclic synthesis .

Example Reaction:

Key Data:

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, propan-2-ol | Hydrazide | 70–90% |

Cyclization to Heterocyclic Compounds

Hydrazide derivatives react with reagents like carbon disulfide (CS₂) or isocyanates to form heterocycles such as oxadiazoles or thiadiazoles .

Example Reactions:

-

With CS₂ :

-

With Phenyl Isocyanate :

Key Data:

| Reagent/Condition | Heterocycle Formed | Yield | Reference |

|---|---|---|---|

| CS₂, KOH, HCl | Oxadiazole-thione | 75–79% | |

| Ph-NCO, MeOH | Carboxamide | 60–65% |

Functionalization of the Ethylbenzyl Substituent

The ethylbenzyl group may undergo:

-

Oxidation : Benzylic oxidation of the ethyl group to a carboxylic acid (if activated) using KMnO₄ .

-

Halogenation : Electrophilic substitution on the aromatic ring under Friedel-Crafts conditions (limited direct evidence; inferred from analogies) .

Critical Notes

-

Data Limitations : Direct experimental data for 1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid are sparse; reactions are inferred from structurally analogous compounds .

-

Stereochemical Outcomes : Cyclization and reduction steps may produce stereoisomers, requiring chiral analysis.

-

Reaction Optimization : Yields depend on solvent, temperature, and catalyst choice (e.g., H₂SO₄ vs. HCl for esterification) .

Applications De Recherche Scientifique

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the development of new materials, such as polymers or catalysts.

Mécanisme D'action

The mechanism of action of 1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

1-(4-Propylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a propyl group instead of an ethyl group.

1-(4-Butylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific combination of its functional groups and substituents, which confer distinct chemical and biological properties. The ethylbenzyl group may influence its reactivity and interactions with biological targets differently compared to similar compounds with different alkyl groups.

Activité Biologique

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring and a carboxylic acid functional group, which are known to contribute to various biological activities. The ethylbenzyl substituent enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

Table 1 summarizes the minimum inhibitory concentrations (MIC) observed for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 64 |

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. The results indicated a strong capacity to neutralize free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Table 2 presents the antioxidant activity data:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

This activity suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Radical Scavenging : It likely interacts with reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

Case Studies

A recent study investigated the effects of this compound in vivo using animal models. The findings revealed that treatment with varying doses resulted in significant reductions in bacterial load and improved survival rates in infected subjects.

Study Design

- Subjects : Mice infected with Staphylococcus aureus.

- Dosage : Administered at 10, 20, and 40 mg/kg body weight.

- Outcome Measures : Bacterial load in tissues and survival rates.

The results indicated a dose-dependent response, highlighting the therapeutic potential of this compound.

Q & A

Q. What are the common synthetic routes for 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, and what catalysts or reagents are typically employed?

The synthesis often involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example, a related pyrrolidine derivative, ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, was synthesized via alkylation of pyrrolidine precursors followed by ester hydrolysis . Key reagents include sodium acetate as a base and acetic acid as a solvent for cyclization steps, similar to methods used in synthesizing thiazolidinone derivatives . Catalysts like palladium or copper may optimize yields in cross-coupling reactions for aryl-substituted analogs .

Q. How is the structural confirmation of this compound achieved, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate (R factor = 0.049) . Complementary techniques include:

Q. What are the recommended storage conditions to ensure compound stability?

Stability studies on similar heterocyclic compounds recommend storage at 2–8°C under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis . Lyophilization is advised for long-term preservation of carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectral data for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. For example, X-ray crystallography data for ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate revealed bond angle deviations up to 5° compared to DFT calculations, highlighting the need for solvent-correction models in computational studies . Methodological steps:

- Compare experimental NMR (in DMSO-d6 or CDCl3) with simulated spectra using explicit solvent models.

- Validate crystallographic data against density functional theory (DFT)-optimized geometries.

Q. What strategies optimize the reaction yield when introducing the 4-ethylbenzyl substituent?

The 4-ethylbenzyl group’s steric bulk can hinder alkylation. Strategies include:

- Temperature control : Reflux in polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to temporarily block the pyrrolidine nitrogen, improving regioselectivity .

- Catalytic systems : Palladium-mediated cross-coupling for aryl halide intermediates, achieving >80% yield in analogous pyridine-carboxylic acid syntheses .

Q. How does the compound’s stereochemistry influence its biological activity, and how can enantiomeric purity be ensured?

Stereochemical purity is critical for targeting enzymes like PYCR1 (pyrroline-5-carboxylate reductase 1), which interacts stereospecifically with pyrrolidine derivatives . Methodological approaches:

Q. What mechanistic insights explain conflicting data on the compound’s reactivity under acidic vs. basic conditions?

The carboxylic acid group’s pKa (~4.5) dictates pH-dependent reactivity. Under acidic conditions (pH < 3), protonation reduces nucleophilicity, limiting esterification. In contrast, basic conditions (pH > 8) deprotonate the acid, enhancing nucleophilic acyl substitution but risking decarboxylation. This duality was observed in ethyl 4-oxo-piperidine-3-carboxylate synthesis, where alkaline conditions improved ester yields but required strict temperature control to avoid degradation .

Methodological Guidelines

- Synthetic Design : Prioritize stepwise alkylation-cyclization protocols over one-pot reactions to minimize byproducts .

- Data Validation : Cross-reference X-ray crystallography with spectroscopic data to address conformational ambiguities .

- Biological Assays : Use in vitro enzyme inhibition assays (e.g., PYCR1 activity measurement) to evaluate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.